molecular formula C6H3BrN4O B1383531 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 2098092-67-0

3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1383531
CAS No.: 2098092-67-0
M. Wt: 227.02 g/mol
InChI Key: YSSRPBFOFUEZOB-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole is a high-value heterocyclic compound designed for medicinal chemistry and drug discovery research. This bromo- and oxadiazole-functionalized pyrimidine serves as a versatile building block in the synthesis of novel bioactive molecules. Its core structure is of significant interest in developing potential anticancer and antimicrobial agents. As a key intermediate, the bromine atom on the pyrimidine ring is highly amenable to cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing researchers to diversify the molecular structure and create a wide array of derivatives for structure-activity relationship (SAR) studies . The 1,2,4-oxadiazole moiety is a well-known ester bioisostere that can enhance metabolic stability and binding affinity to biological targets . Compounds featuring the 1,2,4-oxadiazole scaffold have demonstrated promising in vitro antiproliferative activities against various cancer cell lines, including pancreatic and prostate cancers, with some derivatives showing high selectivity and potency . Furthermore, 1,2,4-oxadiazole derivatives have been investigated as antibacterial agents , with mechanisms of action that include inhibition of bacterial DNA gyrase and topoisomerase IV, as well as disruption of cell wall biosynthesis by targeting penicillin-binding proteins (PBP2a) . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O/c7-4-1-8-5(9-2-4)6-10-3-12-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSRPBFOFUEZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=NOC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

Methodology:

  • The foundational approach involves cyclization of hydrazides derived from pyrimidine or related heterocycles with acyl chlorides or activated carboxylic acids to form the oxadiazole ring.
  • A typical route involves reacting hydrazides with acyl chlorides (e.g., propionyl chloride) under reflux conditions, often in the presence of dehydrating agents or catalysts such as phosphoryl chloride (POCl₃).

Reaction Conditions:

  • Refluxing in solvents like acetic anhydride, phosphorus oxychloride, or phosphoryl chloride.
  • Elevated temperatures (~100°C) facilitate cyclodehydration, leading to the formation of the 1,2,4-oxadiazole ring.

Example:

  • Cyclization of 2-hydrazinopyrimidine derivatives with acyl chlorides yields the corresponding 1,2,4-oxadiazoles with high yields (up to 87%).

Advantages:

  • Straightforward, high-yielding, suitable for diverse substitutions.
  • Compatible with various functional groups on the pyrimidine ring.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Methodology:

  • Involves generating nitrile oxides in situ from oxime derivatives, which then undergo [3+2] cycloaddition with nitriles or activated precursors to form the oxadiazole ring.
  • This approach allows for regioselective synthesis and functionalization at specific positions.

Reaction Conditions:

  • Activation of amidoximes with catalysts such as p-toluenesulfonic acid (PTSA) or metal salts (e.g., ZnCl₂, ZnBr₂).
  • Heating in polar solvents like dimethylformamide (DMF) or acetonitrile at 80°C.
  • Hydrogenation steps can be integrated to reduce nitro intermediates to amino derivatives, enhancing yields.

Example:

  • Synthesis of 3-(5-bromopyrimidin-2-yl)-oxadiazoles via cycloaddition of nitrile oxides generated from amidoximes, with optimized yields reaching up to 93%.

Advantages:

  • Milder conditions, high regioselectivity.
  • Flexibility in introducing various substituents.

Functionalization of the Pyrimidine Ring

Methodology:

  • Introduction of the pyrimidine moiety typically involves nucleophilic substitution or coupling reactions.
  • Coupling of the oxadiazole core with pyrimidine derivatives is achieved via carbodiimide-mediated amidation or direct nucleophilic substitution.

Reaction Conditions:

  • Use of coupling reagents such as EDCI or DCC in inert solvents.
  • Heating or microwave-assisted protocols to enhance efficiency.

Example:

  • Coupling of 2-hydrazinopyrimidine with oxadiazole precursors under mild conditions yields the target compound with good yields (~75%).

Multi-step Synthesis Pathway Summary

Step Description Reagents & Conditions Yield (%) Notes
1 Formation of hydrazide or amidoxime Hydrazine derivatives + hydroxylamine hydrochloride Reflux, 70–80°C High yields (~80%)
2 Cyclization to oxadiazole Acyl chlorides or phosphoryl chloride 100°C, reflux Yields up to 87%
3 Coupling with pyrimidine DCC or EDCI in inert solvent Room temp to 80°C 75–80% yield
4 Functionalization (e.g., bromination) NBS or similar brominating agents Controlled conditions Selective bromination at pyrimidine ring

Data Tables: Preparation Methods and Yields

Method Precursors Catalysts/Reagents Solvent Temperature Reaction Time Typical Yield Remarks
Cyclization of hydrazides Hydrazides + acyl chlorides POCl₃ or phosphoryl chloride Reflux 100°C 4–6 hours 80–87% High-yield, scalable
1,3-Dipolar cycloaddition Amidoximes + nitrile derivatives PTSA/ZnCl₂ DMF or acetonitrile 80°C 2–12 hours 64–93% Milder, regioselective
Coupling with pyrimidines 2-hydrazinopyrimidine derivatives DCC/EDCI Dichloromethane or DMF Room temp to 80°C 4–8 hours 75–80% Suitable for diverse substitutions

Research Findings and Optimization Strategies

  • Microwave-assisted synthesis has been employed to reduce reaction times and improve yields, especially in cyclization and coupling steps.
  • Use of activated intermediates such as acyl chlorides or carbodiimides enhances reaction efficiency.
  • Solvent choice critically impacts yield; polar aprotic solvents like DMF and acetonitrile are preferred.
  • Catalyst optimization (e.g., MSA/ZnBr₂) significantly increases the efficiency of nitrile oxide cycloaddition, with yields exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation might produce a pyrimidine N-oxide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole, in cancer therapy. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines. A notable study reported that certain oxadiazole compounds exhibited significant antiproliferative activity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The presence of electron-withdrawing groups at specific positions on the aromatic ring was crucial for enhancing biological activity .

2. Inhibition of Enzymes
Oxadiazoles have been identified as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. The structural modifications in oxadiazoles can lead to enhanced binding affinity to these enzymes, making them candidates for drug development aimed at cognitive disorders .

3. Anti-inflammatory Properties
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has also been explored. Several studies indicated that compounds with oxadiazole moieties demonstrated significant anti-inflammatory effects in vivo, comparable to established anti-inflammatory drugs like indomethacin. The efficacy of these compounds often correlates with specific substituents on the oxadiazole ring .

1. Antimicrobial Effects
Research has shown that this compound exhibits antimicrobial properties against various pathogens. For example, studies reported that certain oxadiazole derivatives displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, making them suitable candidates for further investigation in antimicrobial drug development .

2. Neuroprotective Effects
The neuroprotective properties of oxadiazoles have garnered attention due to their potential in treating neurodegenerative diseases. Compounds containing the oxadiazole structure have been shown to inhibit β-secretase and amyloid β-peptide aggregation, both critical factors in Alzheimer's disease pathology .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods including cyclization reactions involving hydrazides and carboxylic acids. Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of these compounds. Modifications at different positions on the oxadiazole ring can significantly alter their pharmacological profiles .

Case Studies

StudyFindingsApplications
Study 1 Investigated a series of 1,2,4-oxadiazoles against cancer cell linesIdentified compounds with IC50 values < 0.5 µM against MCF-7 cells
Study 2 Evaluated anti-inflammatory activity using carrageenan-induced edema modelCompounds showed up to 62% inhibition compared to indomethacin
Study 3 Assessed antimicrobial efficacy against various bacterial strainsDemonstrated significant zones of inhibition against S. aureus and E. coli

Mechanism of Action

The mechanism by which 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary but often include inhibition or activation of key biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Oxadiazole Motifs

Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid)
  • Structure : Replaces the bromopyrimidine group with a fluorophenyl-substituted oxadiazole linked to a benzoic acid.
  • Activity: Approved for Duchenne muscular dystrophy; acts as a read-through agent for nonsense mutations. The fluorine atom enhances metabolic stability compared to bromine .
  • Key Difference : The benzoic acid moiety introduces solubility advantages, whereas the bromopyrimidine in the target compound may improve target specificity via halogen bonding .
2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS 1327529-06-5)
  • Structure : Features a pyrimidine linked to an oxadiazole via an azetidine ring bearing a trifluoromethylbenzoyl group.
  • Activity : Designed for kinase inhibition; the trifluoromethyl group enhances lipophilicity and membrane permeability.
  • Key Difference : The azetidine spacer and trifluoromethyl group increase molecular weight (375.30 g/mol) and complexity compared to the simpler bromopyrimidine-oxadiazole scaffold .
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708250-85-4)
  • Structure : Substitutes pyrimidine with a chloropyridine and adds a difluoromethoxyphenyl group.
  • Activity : Explored as a kinase inhibitor; chlorine and difluoromethoxy groups improve electronegativity and metabolic stability.

Bromine-Substituted Analogues

8-(5-Bromopyrimidin-2-yl)-3,6,6-triphenyl-5,6,7,8-tetrahydrotriazolo[3,4-f][1,3,5]triazaphosphinin-6-ol (Compound 5c)
  • Structure : Integrates the 5-bromopyrimidine group into a fused triazolo-triazaphosphinine system.
  • Key Difference : The fused triazolo-phosphinine system introduces conformational rigidity, contrasting with the planar oxadiazole-pyrimidine scaffold .

Energetic Materials with 1,2,4-Oxadiazole Cores

LLM-191 (3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole)
  • Structure : Replaces pyrimidine with nitrofurazan groups.
  • Application : High-energy explosive with balanced detonation velocity (9,053 m/s) and safety.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Energetic Property Reference
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole C₆H₄BrN₅O 242.03 5-Bromopyrimidine Enzyme inhibition (hypothetical)
Ataluren C₁₅H₁₀F₃N₃O₃ 329.26 2-Fluorophenyl, benzoic acid Nonsense mutation read-through
CAS 1327529-06-5 C₁₇H₁₂F₃N₅O₂ 375.30 Trifluoromethylbenzoyl-azetidine Kinase inhibition
LLM-191 C₆N₈O₈ 344.11 Nitrofurazan Detonation velocity: 9,053 m/s

Research Findings and Trends

  • Bromine vs. Fluorine : Bromine’s larger atomic radius enhances halogen bonding in biological targets, while fluorine improves metabolic stability .
  • Ring Systems : Pyrimidine-oxadiazole hybrids show superior target specificity compared to pyridine analogues due to enhanced π-π stacking .
  • Synthetic Flexibility : Multi-component cycloadditions (e.g., using aldehydes and urea) enable rapid diversification of oxadiazole-pyrimidine scaffolds .

Biological Activity

The compound 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole is part of a class of heterocycles known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant studies and data tables.

Anticancer Activity

1,2,4-Oxadiazoles have garnered attention for their potential as anticancer agents. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Testing : A study reported that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against several human cancer cell lines. For instance, compounds derived from the oxadiazole scaffold showed IC50 values ranging from 10 µM to 92.4 µM against various cancer types including breast (MCF-7), cervical (HeLa), and colon (HCT116) cancers .
CompoundCell LineIC50 (µM)
3-(5-Br-Pyrimidin-2-yl)-1,2,4-OxadiazoleHeLa17.33
Compound 1 (related derivative)MCF-792.4
Compound 49 (related derivative)HEPG220.25

The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression. For example:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs by oxadiazole derivatives can lead to altered gene expression profiles that favor apoptosis in cancer cells .
  • Sirtuin Inhibitors : Some oxadiazole compounds have shown inhibitory activity against Sirtuin 2, which is implicated in cancer cell survival .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Studies

Research indicates that this compound and its derivatives exhibit significant antibacterial and antifungal properties:

  • Antibacterial Activity : Compounds have been tested against Gram-positive and Gram-negative bacteria with some showing comparable efficacy to standard antibiotics like gentamicin .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(5-Br-Pyrimidin-2-yl)-1,2,4-OxadiazoleStaphylococcus aureus32 µg/mL
Compound X (related derivative)E. coli16 µg/mL

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been explored for various other biological activities:

Anti-inflammatory and Analgesic Effects

Studies have indicated that certain oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are crucial in the inflammatory response .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection by acting on neurotransmitter receptors and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is highly dependent on their chemical structure. Modifications at various positions on the oxadiazole ring can significantly enhance or reduce their biological potency. For example:

  • Substituents such as halogens or alkyl groups at specific positions have been linked to increased anticancer activity.

Q & A

Q. Optimization Tips :

  • Use dry solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Yields >80% are achievable with stoichiometric control and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

How can researchers characterize this compound using spectroscopic and analytical methods?

Basic
Key characterization techniques include:

  • ¹H/¹³C NMR : Identify substituent patterns. For example, the pyrimidine proton appears at δ 8.08 ppm (singlet), and the oxadiazole ring protons are typically absent due to symmetry .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 418.9782 ).
  • Elemental Analysis : Validate purity (>95% C, H, N content).

Q. Table 1: Representative NMR Data (CDCl₃)

Positionδ (¹H, ppm)δ (¹³C, ppm)
Pyrimidine CH8.08 (s)133.26
Oxadiazole C-158.86
Br-C-104.95

How do electronic properties of this compound influence its bioactivity?

Advanced
The bromine atom and oxadiazole ring contribute to electron-deficient regions, enhancing interactions with biological targets:

  • Electrostatic Potential (ESP) Analysis : Use Multiwfn to map electron density. The bromine atom creates a σ-hole, favoring halogen bonding with protein residues .
  • Antioxidant Activity : Electron-withdrawing groups (e.g., -Br) stabilize radical intermediates, improving ABTS⁺ scavenging (IC₅₀ ~10 μM in derivatives) .

Q. Methodological Approach :

  • Perform DFT calculations (B3LYP/6-31G**) to optimize geometry.
  • Correlate ESP maps with experimental IC₅₀ values .

What structural modifications enhance antitumor activity in 1,2,4-oxadiazole derivatives?

Q. Advanced

  • Diaryl Substitutions : 3,5-Diaryl derivatives (e.g., 3-chlorophenyl) reduce tumor weight by >50% in murine models via apoptosis induction .
  • Pyridine Hybrids : Incorporating pyridyl groups improves solubility and DNA intercalation (e.g., IC₅₀ = 9.1 μM for thiophene-vinyl derivatives) .

Q. Design Strategy :

  • Use Suzuki-Miyaura coupling to introduce aryl groups.
  • Validate via MTT assays on HeLa or MCF-7 cell lines .

How can researchers resolve contradictions in reported bioactivity data for similar oxadiazole derivatives?

Advanced
Discrepancies in IC₅₀ values (e.g., 9.1 μM vs. 20 μM) may arise from:

  • Substituent Effects : Electron-donating groups reduce electrophilicity, lowering activity .
  • Assay Conditions : Variances in buffer pH (e.g., 6.5 vs. 7.4) or incubation time .

Q. Resolution Protocol :

  • Standardize assays (e.g., pH 7.4 PBS, 24 h incubation).
  • Compare logP values to account for permeability differences .

What computational strategies predict the suitability of 1,2,4-oxadiazoles for energetic materials?

Q. Advanced

  • Thermal Stability : Calculate bond dissociation energies (BDE) using Gaussian 03. Derivatives with BDE > 300 kJ/mol resist decomposition below 250°C .
  • Detonation Performance : Use Kamlet-Jacobs equations to estimate velocity (e.g., 9046 m/s for nitro-substituted derivatives) .

Q. Table 2: Key Parameters for Energetic Derivatives

ParameterValue
Density (g/cm³)1.85
Detonation Velocity (m/s)9046
Sensitivity (J)14

What methodologies assess the oxidative stability of 1,2,4-oxadiazole derivatives?

Q. Advanced

  • Radical Scavenging : Use DPPH (λ = 517 nm) and ABTS⁺ (λ = 734 nm) assays. Vanillin-substituted derivatives show 80% scavenging at 50 μM .
  • DNA Oxidation Inhibition : Measure protection against AAPH-induced strand breaks via gel electrophoresis .

Q. Protocol :

  • Prepare 0.1 mM DPPH in ethanol.
  • Incubate with test compound (30 min, dark), measure absorbance .

How can molecular docking guide the design of 1,2,4-oxadiazole-based enzyme inhibitors?

Q. Advanced

  • Target Selection : Focus on kinases (e.g., GSK-3β) or oxidases (e.g., COX-2) with known active sites .
  • Docking Software : Use AutoDock Vina with Lamarckian GA.
  • Validation : Compare binding scores (ΔG) with experimental IC₅₀ (e.g., ΔG = -19.10 kcal/mol for lead inhibitors) .

Q. Case Study :

  • Pyridyl-sulfonamide derivatives show hydrogen bonding with GSK-3β (PDB: 1Q3D), correlating with anti-Alzheimer activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole

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